1-Bromohexyl-4-isobutylbenzene
Description
1-Bromohexyl-4-isobutylbenzene is a brominated aromatic compound featuring a hexyl chain and an isobutyl substituent on a benzene ring. The bromine atom at the hexyl position enhances electrophilic reactivity, while the bulky isobutyl group may influence steric effects and solubility in nonpolar solvents.
Properties
Molecular Formula |
C16H25Br |
|---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
1-(1-bromohexyl)-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C16H25Br/c1-4-5-6-7-16(17)15-10-8-14(9-11-15)12-13(2)3/h8-11,13,16H,4-7,12H2,1-3H3 |
InChI Key |
GGFQGSUQOGVNBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)CC(C)C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electrophilic Reactivity : Bromine in this compound facilitates nucleophilic substitution, similar to 4-(bromomethyl)benzaldehyde (CAS 51359-78-5), which undergoes aldehyde-mediated reactions .
- Steric Effects : The isobutyl group in this compound may reduce reactivity compared to smaller substituents like bromomethyl in 53606-06-7 .
- Polarity : Sulfonyl-containing analogs (e.g., 53606-06-7) exhibit higher polarity and water solubility than alkyl-substituted derivatives .
Key Observations :
- Toxicity Uncertainty : Brominated alkylbenzenes (e.g., this compound) may share hazards with 1-bromo-4-isobutylbenzene (CAS 2051-99-2), requiring strict PPE and ventilation .
- Functional Group Impact : Aldehyde-containing analogs (e.g., 51359-78-5) pose dual hazards from bromine and aldehyde reactivity, whereas sulfonyl groups (53606-06-7) may reduce volatility .
Research Findings and Data Gaps
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Bromohexyl-4-isobutylbenzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via bromination of 4-isobutylbenzene using bromine (Br₂) with a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) under controlled temperatures (0–25°C). Alternative routes include palladium-catalyzed cross-coupling of pre-functionalized intermediates (e.g., 4-isobutylphenylboronic acid with 1-bromohexane) . Reaction optimization involves monitoring variables like catalyst loading (5–10 mol%), solvent polarity (e.g., dichloromethane vs. THF), and reaction time (12–24 hrs). Yield improvements (>80%) are achieved via continuous flow reactors and recrystallization with hexane/ethyl acetate mixtures .
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Methodological Answer : Post-synthesis purification employs column chromatography (silica gel, gradient elution) and high-vacuum distillation. Structural validation combines NMR (¹H/¹³C), FT-IR (C-Br stretch at ~550 cm⁻¹), and GC-MS (molecular ion peak at m/z 283.1). For brominated analogs, X-ray crystallography resolves ambiguities in regiochemistry .
Q. What safety protocols are critical for handling brominated aromatic compounds?
- Methodological Answer : Use fume hoods, impervious gloves (nitrile or neoprene), and sealed goggles to avoid dermal/ocular exposure. Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Spill management requires neutralization with sodium bicarbonate and adsorption via vermiculite .
Advanced Research Questions
Q. How do mechanistic studies explain selectivity in palladium-catalyzed coupling reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations reveal oxidative addition steps where Pd⁰ inserts into the C-Br bond, forming a Pd(II) intermediate. Transmetallation with organoboron reagents (e.g., Suzuki-Miyaura coupling) occurs via a trigonal planar transition state. Selectivity for mono-substitution over di-substitution is controlled by steric hindrance from the isobutyl group .
Q. How can researchers resolve contradictions in spectroscopic data for brominated intermediates?
- Methodological Answer : Contradictions in NMR splitting patterns (e.g., para vs. ortho substitution) are addressed through NOE (Nuclear Overhauser Effect) experiments and 2D-COSY. For ambiguous mass spectra, High-Resolution Mass Spectrometry (HRMS) with <2 ppm error confirms molecular formulas. Cross-referencing with computational NMR predictors (e.g., ACD/Labs) enhances accuracy .
Q. What computational tools enable retrosynthetic planning for derivatives of this compound?
- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose viable pathways. For example, retrosynthesis of this compound may prioritize C–H activation strategies or halogen-exchange reactions. Machine learning models trained on kinetic data predict optimal catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) .
Methodological Best Practices
- Contradiction Analysis : When conflicting data arise (e.g., unexpected byproducts in GC-MS), perform kinetic isotope effect studies or isotopic labeling (e.g., ²H/¹³C) to trace reaction pathways .
- Ethical Reporting : Disclose synthetic yields, side reactions, and failed attempts to ensure reproducibility. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
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